2-Phenoxycyclohexanone

描述

Contextualization within Modern Organic Synthesis Research

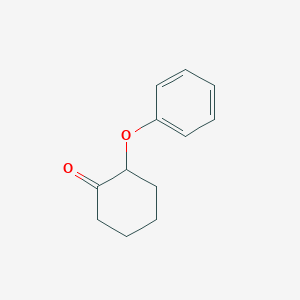

In the landscape of modern organic synthesis, substituted cyclohexanones are fundamental building blocks for the construction of complex molecular architectures. rsc.orgorganic-chemistry.org Among these, 2-Phenoxycyclohexanone stands out as a particularly valuable intermediate. Its structure, which incorporates a cyclohexanone (B45756) core functionalized with a phenoxy group at the alpha-position, offers a unique combination of reactivity that is exploited in a variety of synthetic transformations.

The presence of the α-aryloxy moiety makes the compound a key precursor for creating more elaborate structures, such as substituted benzofurans. organic-chemistry.orgrsc.org The α-carbon, situated between the carbonyl and the phenoxy group, is activated for a range of chemical modifications. Researchers have leveraged this reactivity for sophisticated bond-forming reactions, including palladium-catalyzed α-arylation, which allows for the direct installation of aryl groups at this position. elsevierpure.com This capacity to serve as a scaffold for further functionalization cements the role of this compound and related α-aryloxy ketones as versatile synthons in the toolbox of contemporary organic chemistry.

Historical Development and Significance of Substituted Cyclohexanones

The ability to selectively introduce functional groups onto a cyclohexanone ring has been a long-standing objective in organic synthesis. Historically, the primary method for achieving α-functionalization of ketones relied on the generation of a nucleophilic enolate by deprotonation, followed by its reaction with a suitable electrophile. researchgate.net This classical approach, while foundational, spurred the development of more advanced and varied strategies.

Over the years, chemists have devised innovative methods to overcome the limitations of traditional enolate chemistry. These include transition-metal-catalyzed approaches, such as the isomerization of allylic alcohols to generate iridium-enolates that can react with electrophiles. researchgate.net Another significant evolution has been the concept of "umpolung" or polarity reversal, where the ketone derivative is converted into an electrophile to react with nucleophiles. acs.orgchemrxiv.org The synthesis of the related α-acyloxy ketones provides a parallel historical narrative, which began with reactions of α-haloketones and has since expanded to include powerful modern techniques like direct oxidative coupling reactions. rsc.org This continuous refinement of synthetic methodologies has made structurally complex substituted cyclohexanones, including this compound, more accessible for research and application.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has progressed along several distinct and impactful trajectories, primarily focusing on its transformation into other valuable chemical entities through rearrangement reactions, catalytic processes, and asymmetric synthesis.

Rearrangement Reactions: One significant area of investigation involves the rearrangement of the this compound scaffold. Early research demonstrated that the photolysis of α-aryloxy ketones induces a photo-Fries type rearrangement. rsc.orgmvpsvktcollege.ac.in This reaction proceeds via cleavage of the ether linkage, followed by recombination at the ortho position of the phenol (B47542) ring and subsequent cyclization to yield tetrahydrobenzofuran derivatives. rsc.org Furthermore, as a ketone, this compound is a substrate for other classical rearrangements, such as the Baeyer-Villager oxidation, where a peroxy acid can be used to convert the cyclic ketone into a lactone (a cyclic ester), a transformation noted in patents involving related substituted cyclohexanones. google.comlibretexts.org

Catalytic Reactions: The development of novel catalytic reactions represents a major research focus. Palladium-catalyzed α-arylation of aryloxyketones, including this compound, has been developed as a highly efficient method to form new carbon-carbon bonds at the α-position. elsevierpure.com This transformation is a key step in the synthesis of 2,3-disubstituted benzofurans. elsevierpure.com In a related strategy, iridium(III) catalysts have been employed to initiate the synthesis of multisubstituted benzofurans from α-aryloxy ketones through a C-H bond activation and cyclodehydration sequence under mild conditions. organic-chemistry.org These catalytic methods provide powerful and direct routes to complex heterocyclic systems from readily available ketone precursors.

Asymmetric Synthesis: The synthesis of specific stereoisomers of functionalized cyclohexanes is crucial for various applications. Research has shown that this compound can be a substrate in enzymatic reductions. researchgate.net By using biocatalysts, it is possible to obtain specific stereoisomers of the corresponding 2-phenoxycyclohexanol with high selectivity. researchgate.net This chemoenzymatic approach is part of a broader field of asymmetric synthesis, which seeks to control the three-dimensional arrangement of atoms. wikipedia.orgresearchgate.netiipseries.org General strategies in asymmetric synthesis that are applicable to ketones include the use of chiral auxiliaries to direct the stereochemical outcome of a reaction or the application of organocatalysis for direct enantioselective α-allylation. wikipedia.orgpnas.org These trajectories highlight the compound's role as a prochiral substrate for generating stereochemically rich and complex molecules.

Structure

3D Structure

属性

IUPAC Name |

2-phenoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZGSYYAKPEVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294234 | |

| Record name | 2-phenoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14004-19-4 | |

| Record name | NSC95384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenoxycyclohexanone

Established Reaction Pathways

Traditional methods for the synthesis of 2-phenoxycyclohexanone and its derivatives are primarily centered on nucleophilic substitution, functionalization of the carbonyl group, and the use of precursors derived from Friedel-Crafts reactions.

Nucleophilic substitution represents a direct and widely utilized method for the synthesis of this compound. This approach typically involves the reaction of a cyclohexanone (B45756) ring bearing a suitable leaving group at the α-position with a phenoxide nucleophile.

A common and effective pathway is the reaction of 2-bromocyclohexanone (B1249149) with a sodium phenoxide. rsc.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the phenoxide ion attacks the carbon atom bearing the bromine, displacing the bromide ion. nih.gov The general mechanism involves the electron-rich phenoxide acting as the nucleophile, attacking the electron-poor carbon of the C-Br bond, which is the electrophile. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like benzene (B151609) at room temperature. rsc.org For instance, shaking 2-bromocyclohexanone with sodium 3,5-dimethylphenoxide in benzene overnight yields 2-(3,5-dimethylphenoxy)cyclohexanone. rsc.org This general strategy can be adapted to prepare a variety of substituted 2-phenoxycyclohexanones by using different substituted phenoxides. rsc.org

The efficiency of nucleophilic substitution reactions can be influenced by several factors, including the nature of the leaving group, the nucleophile, the solvent, and the substituents on the electrophile. nih.gov While alkyl halides are common substrates, other leaving groups can also be employed. masterorganicchemistry.com The Williamson ether synthesis, a related and well-known reaction, also relies on an SN2 mechanism to form ethers from an organohalide and an alkoxide, and its principles are applicable here. libretexts.org

Table 1: Examples of 2-Phenoxycyclohexanones Synthesized via Nucleophilic Substitution

| Reactants | Product | Conditions |

| 2-Bromocyclohexanone, Sodium 3,5-dimethylphenoxide | 2-(3,5-dimethylphenoxy)cyclohexanone | Benzene, room temperature, overnight |

| 2-Halocyclohexanone, Phenoxide | This compound | SN2 conditions |

This table illustrates a specific example and a generalized reaction for the synthesis of this compound derivatives via nucleophilic substitution, based on the principles described in the literature. rsc.org

The synthesis of this compound can also be approached by modifying the carbonyl group of a cyclohexanone precursor or through rearrangement reactions. These strategies involve the introduction of functionality at the α-position to the carbonyl group. researchgate.net

One conceptual approach involves the umpolung, or polarity inversion, of the typical reactivity of the α-carbon. researchgate.netresearchgate.net Normally, the α-carbon of a ketone is nucleophilic (as an enolate). Strategies that make this position electrophilic allow for attack by nucleophiles like phenoxide. While direct application to this compound is not detailed, this represents a modern strategy for α-functionalization. researchgate.net

Rearrangement reactions, such as the Baeyer-Villiger oxidation, are powerful tools in organic synthesis that transform ketones into esters or lactones. beilstein-journals.org This reaction proceeds through the formation of a Criegee intermediate after the ketone reacts with a peracid. beilstein-journals.org While this reaction converts the cyclohexanone ring into a caprolactone, precursors to this compound could potentially be synthesized by applying this oxidation to a suitably substituted bicyclic ketone. The choice of ketone and the migratory aptitude of the adjacent groups are crucial for controlling the regioselectivity of the rearrangement. beilstein-journals.org

Another relevant transformation is the functionalization of a carbonyl-containing precursor. For example, the reaction of a ketone with oxygen in the presence of an aromatic aldehyde and a catalyst like ferric oxide can lead to the formation of esters or lactones, representing a method of carbonyl functionalization. google.com

The Friedel-Crafts acylation is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org The reactive electrophile is an acylium ion, which is generated from the acyl halide and the Lewis acid. sigmaaldrich.comkhanacademy.org

In the context of synthesizing this compound, a Friedel-Crafts reaction could be envisioned to create a key precursor. A plausible, though not explicitly detailed, strategy would involve the acylation of an aromatic compound like phenol (B47542) with a derivative of adipic acid (a six-carbon dicarboxylic acid). For example, the reaction of adipoyl chloride with phenol could lead to a keto acid precursor. Subsequent intramolecular cyclization and further modifications could potentially yield the this compound structure.

Alternatively, the Haworth synthesis, a classic method for making polycyclic aromatic hydrocarbons, utilizes Friedel-Crafts acylation. It involves the reaction of an arene with a cyclic anhydride, like succinic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation to form the ring system. wikipedia.org A similar conceptual approach using a different anhydride could potentially be adapted to build a precursor for the target molecule. The key limitation of Friedel-Crafts acylation is that it typically requires stoichiometric amounts of the catalyst because the product ketone can form a stable complex with the Lewis acid. organic-chemistry.org

Advanced and Stereoselective Syntheses

Modern synthetic efforts increasingly focus on controlling stereochemistry, leading to the development of asymmetric methods for producing chiral molecules. uwindsor.caiipseries.orgslideshare.net

Asymmetric synthesis aims to convert an achiral starting material into a chiral product, resulting in unequal amounts of stereoisomers. uwindsor.caiipseries.org This is crucial in pharmaceutical development, where often only one enantiomer of a drug is active. researchgate.net For this compound, creating a chiral center at the C2 position requires a stereoselective approach.

This can be achieved by using a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst. slideshare.netresearchgate.net A key strategy for synthesizing chiral precursors to this compound would involve the asymmetric reduction of a prochiral ketone or an asymmetric alkylation. For example, a β-hydroxy ketone can be reduced to form either the syn- or anti-1,3-diol with high diastereoselectivity by carefully choosing the reducing agent. uwindsor.ca This principle of substrate control could be applied to a cyclohexanone derivative to establish the desired stereochemistry in a precursor molecule.

Recent advances in catalysis, such as asymmetric metallaphotoredox catalysis and organocatalysis, have provided powerful tools for creating chiral centers. frontiersin.org These methods could be applied to synthesize a chiral cyclohexanone derivative, which could then be converted to chiral this compound through a subsequent nucleophilic substitution reaction with phenoxide.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.com This approach has been successfully applied to the synthesis of chiral molecules related to this compound. researchgate.net

Specifically, whole cells of yeast strains such as Pichia glucozyma and Candida glabrata have been used to catalyze the stereoselective reduction of various 2-arenoxycycloalkanones. researchgate.net This biocatalytic reduction allows for the kinetic resolution of the starting racemic ketone. For example, the reaction with C. glabrata typically yields the unreacted 2-arenoxycycloalkanone with an S configuration and the corresponding (1S, 2R)-2-arenoxycycloalcohol. researchgate.net By combining these biocatalytic reductions with standard chemical oxidation and reduction steps, all four possible stereoisomers of 2-phenoxycyclohexanol and both enantiomers of this compound can be obtained. researchgate.netresearchgate.net This chemoenzymatic strategy provides a straightforward route to these chiral compounds, which are valuable as rigid moieties in potential β-blocker drugs. researchgate.netresearchgate.net

Table 2: Biocatalytic Resolution of 2-Arenoxycycloalkanones

| Biocatalyst | Substrate | Products | Stereochemical Outcome |

| Candida glabrata | Racemic 2-arenoxycycloalkanone | (S)-2-Arenoxycycloalkanone | Kinetic resolution |

| (1S, 2R)-2-Arenoxycycloalcohol | |||

| Pichia glucozyma | 2-Arenoxycycloalkanones | Chiral 2-arenoxycycloalcohols | Enantioselective reduction |

This table summarizes the outcomes of biocatalytic reductions of 2-arenoxycycloalkanones using different yeast strains, as reported in the literature. researchgate.netresearchgate.net

Chemo- and Regioselective Preparations

The selective synthesis of this compound is crucial to avoid the formation of unwanted byproducts. Chemo- and regioselective methods ensure that chemical reactions occur at the desired functional group and position within the molecule.

Recent advancements in organic synthesis have led to the development of highly efficient methods for such selective preparations. mdpi.com These methods often employ specific catalysts or reaction conditions to direct the transformation, ensuring the phenoxy group is introduced at the C-2 position of the cyclohexanone ring with high fidelity. The ability to control the reaction in this manner is fundamental to producing the target compound in high purity and yield.

Biocatalysis, in particular, has emerged as a powerful tool for achieving high selectivity. illinois.edu Enzymes can distinguish between similar functional groups and positions within a molecule, offering a level of precision that is often challenging to achieve with traditional chemical methods. illinois.edu For instance, the enzymatic reduction of a related precursor can be highly stereoselective, which is a key consideration in the synthesis of chiral molecules derived from this compound. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a significant area of research, aiming to create more sustainable and environmentally friendly processes.

A major goal in green chemistry is the reduction or elimination of hazardous solvents from chemical processes. dergipark.org.trpharmafeatures.com Solvent-free, or neat, reactions offer a compelling alternative, often leading to reduced waste, lower energy consumption, and simplified purification procedures. dergipark.org.trpharmafeatures.comresearchgate.net

Techniques such as mechanochemistry, where mechanical force is used to initiate reactions, and microwave-assisted synthesis have been successfully applied to a variety of organic transformations in the absence of solvents. pharmafeatures.comcem.com These methods can enhance reaction rates and yields, making them attractive for the industrial production of chemicals like this compound. cem.com The development of solvent-free synthetic routes for this compound is an active area of investigation, driven by the desire for more sustainable manufacturing processes. pharmafeatures.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthetic Approaches

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | Higher potential for pollution from solvent waste. | Significantly reduced environmental footprint. pharmafeatures.com |

| Energy Consumption | Often requires heating and solvent recovery, increasing energy use. | Can be more energy-efficient, especially with microwave or mechanochemical methods. pharmafeatures.com |

| Reaction Time | Can be lengthy depending on the specific reaction and solvent. | Often faster due to higher concentration of reactants. cem.com |

| Product Purification | May require complex and energy-intensive separation from the solvent. | Simplified work-up and purification procedures. dergipark.org.tr |

| Safety | Use of flammable, toxic, or volatile solvents poses safety risks. | Eliminates hazards associated with solvent handling. dergipark.org.tr |

This table provides a generalized comparison and specific outcomes can vary based on the reaction.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.comchembam.com

In the context of this compound synthesis, designing reaction pathways that maximize atom economy is a key objective. This involves choosing reactions, such as addition reactions, that inherently incorporate all reactant atoms into the final product. chemistry-teaching-resources.com Conversely, substitution and elimination reactions, which generate byproducts, are less atom-economical. chemistry-teaching-resources.com

Waste minimization strategies go hand-in-hand with improving atom economy. ucsc.edurepec.org This includes the careful selection of reagents, the use of catalytic rather than stoichiometric amounts of substances, and the development of processes that allow for the recycling of catalysts and unreacted starting materials. ucsc.edugreenchemistry-toolkit.org By focusing on these principles, the chemical industry can significantly reduce its environmental impact and improve the economic viability of manufacturing processes. ethz.chkatanamrp.comepa.gov

Table 2: Key Metrics for Green Synthesis

| Metric | Description | Importance for this compound Synthesis |

|---|---|---|

| Atom Economy | The measure of how many atoms from the reactants are incorporated into the final product. mygreenlab.org | A high atom economy indicates an efficient synthesis with minimal by-product formation. jocpr.com |

| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. chembam.com | A lower E-factor signifies a greener process with less waste to manage. |

| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, catalysts) to produce a certain mass of product. greenchemistry-toolkit.org | A lower PMI indicates a more resource-efficient and sustainable process. |

| Yield | The amount of product obtained in a chemical reaction. | While important, it doesn't solely reflect the greenness of a process without considering atom economy and waste. chembam.com |

This table outlines key metrics used to evaluate the sustainability of chemical syntheses.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach for the sustainable production of this compound and its derivatives. illinois.edualliedacademies.orgmdpi.comacib.at Enzymes operate under mild conditions of temperature and pH, reducing the energy demands of chemical processes. alliedacademies.orgmdpi.com They are also highly specific, leading to cleaner reactions with fewer byproducts. illinois.edu

The use of biocatalysts can significantly enhance the chemo-, regio-, and stereoselectivity of synthetic steps. researchgate.netresearchgate.netresearchgate.net For example, specific yeast strains have been used to catalyze the reduction of 2-arenoxycycloalkanones, a class of compounds that includes this compound, to produce chiral alcohols with high enantioselectivity. researchgate.netresearchgate.netresearchgate.net This enzymatic approach provides a direct route to valuable chiral building blocks that would be difficult to obtain through traditional chemical means. researchgate.netresearchgate.net

Furthermore, the development of enzymatic cascades, where multiple reaction steps are carried out in a single pot using a combination of enzymes, can further streamline synthetic processes and reduce waste. rsc.orged.ac.uknih.gov The integration of biocatalysis into the synthesis of this compound represents a significant step towards more sustainable and efficient chemical manufacturing. enzox2.eufuturenzyme.eunih.govfrontiersin.orgdtu.dk

Chemical Reactivity and Transformation of 2 Phenoxycyclohexanone

Reactions at the Carbonyl Center

The carbonyl group in 2-phenoxycyclohexanone is a primary site for chemical reactions, particularly nucleophilic additions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions for ketones like this compound include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The reduction of this compound is expected to yield 2-phenoxycyclohexanol. The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the phenoxy group, potentially leading to a mixture of cis and trans isomers. A study on the stereoselective reduction of a similar 2-substituted cyclohexanone (B45756) using Saccharomyces cerevisiae resulted in the formation of (1S,2S) and (1R,2S) alcohols, highlighting the potential for stereocontrol in such reactions. nih.gov

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the carbonyl carbon to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to produce a tertiary alcohol, 1-methyl-2-phenoxycyclohexanol, after acidic workup. libretexts.org The phenoxy group at the C2 position may influence the stereoselectivity of the Grignard addition.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. organic-chemistry.orgwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). jk-sci.comlibretexts.orgmasterorganicchemistry.com For this compound, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to yield (2-phenoxycyclohexylidene)methane. The choice of ylide determines the structure of the resulting alkene.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile/Reagent | Expected Product | Product Type |

|---|---|---|

| Sodium borohydride (NaBH₄) | 2-Phenoxycyclohexanol | Secondary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-2-phenoxycyclohexanol | Tertiary Alcohol |

Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This compound is expected to react with hydroxylamine to yield this compound oxime.

Oximes are important synthetic intermediates, and their most notable reaction is the Beckmann rearrangement. wikipedia.orgillinois.edumasterorganicchemistry.com This acid-catalyzed reaction converts an oxime into an amide or a lactam in the case of cyclic oximes. organic-chemistry.orglibretexts.org The Beckmann rearrangement of this compound oxime would be predicted to yield a substituted caprolactam. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. This means that the two possible geometric isomers of the oxime would give different lactam products.

Scheme 1: Expected Beckmann Rearrangement of this compound Oxime

Reactions at the Alpha-Carbon (C2) and Cyclohexanone Ring

The presence of the carbonyl group activates the alpha-hydrogens, making them acidic and susceptible to removal by a base to form an enolate. The phenoxy group at the C2 position can influence the regioselectivity and stereoselectivity of reactions at this position.

Ketones can be halogenated at the alpha-position under either acidic or basic conditions. The reaction of this compound with a halogen (e.g., Br₂) in the presence of an acid catalyst would be expected to yield 2-bromo-2-phenoxycyclohexanone.

Alpha-halo ketones are versatile synthetic intermediates. wikipedia.orgnih.gov One important reaction of cyclic α-halo ketones is the Favorskii rearrangement, which leads to ring contraction. wikipedia.org Treatment of 2-bromo-2-phenoxycyclohexanone with a base, such as sodium hydroxide, would be expected to induce a Favorskii rearrangement to produce phenoxycyclopentanecarboxylic acid. ddugu.ac.inalfa-chemistry.compurechemistry.org

Table 2: Alpha-Halogenation and Subsequent Favorskii Rearrangement

| Reactant | Reagent | Intermediate | Reagent | Final Product |

|---|

Aldol (B89426) Condensation: Under basic or acidic conditions, ketones with alpha-hydrogens can undergo aldol condensation. wikipedia.orgkhanacademy.orgiitk.ac.in While self-condensation of this compound is possible, a crossed aldol condensation with another carbonyl compound that cannot enolize (e.g., benzaldehyde) would be more synthetically useful. iitk.ac.in The reaction would involve the formation of the enolate of this compound, which would then act as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

Alkylation: The enolate of this compound can also act as a nucleophile in an Sₙ2 reaction with an alkyl halide, a process known as enolate alkylation. libretexts.orgpressbooks.publibretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. The regioselectivity of this reaction is a key consideration. Deprotonation can occur at either the C2 or C6 position. The presence of the bulky phenoxy group at C2 might sterically hinder the approach of the base and the subsequent alkylating agent, potentially favoring alkylation at the C6 position. ubc.ca

The Leuckart reaction is a method for the reductive amination of ketones to form amines, using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgsemanticscholar.orgntnu.no The reaction of this compound via the Leuckart reaction would be expected to produce 2-phenoxycyclohexylamine.

The stereochemical outcome of this reaction is of significant interest. The addition of the amine to the carbonyl group and the subsequent reduction can lead to the formation of stereoisomers. The phenoxy group at the C2 position will likely play a crucial role in directing the stereochemistry of the product. The approach of the reagents may be favored from the less sterically hindered face of the cyclohexanone ring, leading to a predominance of one diastereomer. Detailed stereochemical studies would be required to definitively assign the configuration of the major product.

Reactivity Involving the Phenoxy Moiety

The presence of the phenoxy group imparts aromatic character to the molecule, making it susceptible to reactions typical of benzene (B151609) derivatives. The oxygen atom of the ether linkage significantly influences the reactivity of the aromatic ring.

The phenoxy group is an activating substituent in electrophilic aromatic substitution (EAS) reactions. The lone pairs of electrons on the ether oxygen can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This activation facilitates the attack by electrophiles. Consequently, this compound is expected to undergo various EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, primarily at the positions ortho and para to the ether linkage.

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively documented in readily available literature, the expected outcomes can be predicted based on established principles of organic chemistry. The general mechanism for these reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product.

Nitration: The introduction of a nitro group (-NO₂) onto the phenoxy ring is anticipated upon treatment with a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitro-substituted products.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely result in the formation of ortho- and para-halogenated derivatives of this compound.

Sulfonation: Treatment with fuming sulfuric acid is predicted to introduce a sulfonic acid group (-SO₃H) at the ortho and para positions of the phenoxy ring.

Friedel-Crafts Acylation and Alkylation: These reactions, involving the introduction of acyl or alkyl groups, respectively, are also expected to occur at the ortho and para positions. The reaction of an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst would lead to the corresponding substituted products.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitrophenoxy)cyclohexanone, 2-(4-Nitrophenoxy)cyclohexanone |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromophenoxy)cyclohexanone, 2-(4-Bromophenoxy)cyclohexanone |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Sulfophenoxy)cyclohexanone, 2-(4-Sulfophenoxy)cyclohexanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Acylphenoxy)cyclohexanone, 2-(4-Acylphenoxy)cyclohexanone |

The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The ether linkage in this compound is relatively stable but can be cleaved under stringent conditions, typically involving strong acids. nih.gov The nature of the cleavage products is dictated by the substitution pattern of the ether.

In the case of aryl alkyl ethers like this compound, the carbon-oxygen bond between the aromatic ring and the oxygen atom is significantly stronger than the bond between the oxygen and the cyclohexanone ring. This is due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the phenyl ring. Consequently, cleavage of the ether bond almost invariably occurs at the alkyl C-O bond. organic-chemistry.org

Treatment of this compound with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is expected to yield phenol (B47542) and a halogenated cyclohexanone derivative. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the cyclohexyl carbon.

The general reaction can be represented as: C₆H₅O-C₆H₁₀O + HX → C₆H₅OH + X-C₆H₁₀O (where X = Br, I)

| Reagent | Expected Products | Reaction Conditions |

| Hydrobromic Acid (HBr) | Phenol, 2-Bromocyclohexanone (B1249149) | Elevated temperature |

| Hydroiodic Acid (HI) | Phenol, 2-Iodocyclohexanone | Elevated temperature |

This table outlines the anticipated products from the acid-catalyzed cleavage of the ether linkage in this compound.

Despite a comprehensive search for empirical spectroscopic data for the chemical compound "this compound," specific experimental spectra (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman) and detailed research findings necessary to construct the requested article are not available in the public domain through the search methodologies employed.

The provided search results yielded information on related but distinct compounds such as 2-phenylcyclohexanone (B152291) and cyclohexanone, as well as general principles of spectroscopic techniques. However, no specific data files, scholarly articles with characterization data, or database entries for this compound itself could be located.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's detailed outline, as this would require fabricating data, which is contrary to the principles of scientific accuracy. The creation of data tables and the discussion of detailed research findings are contingent on the availability of this foundational information.

Advanced Spectroscopic and Structural Elucidation of 2 Phenoxycyclohexanone

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information regarding the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 2-Phenoxycyclohexanone, HRMS provides an exact mass measurement that can be compared against a theoretical value calculated from the masses of its constituent isotopes. The molecular formula of this compound is C₁₂H₁₄O₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O), allows for confident confirmation of the compound's elemental composition. This high level of mass accuracy is crucial in distinguishing it from other potential isomers or compounds with similar molecular weights.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Calculated Monoisotopic Mass | 190.0994 u |

| Charge Carrier (e.g.) | [M+H]⁺, [M+Na]⁺, or [M]⁺• (radical cation) |

| Expected m/z for [M+H]⁺ | 191.1072 |

| Expected m/z for [M]⁺• | 190.0994 |

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation of organic molecules. The process generates a molecular ion (M⁺•), which is a radical cation that can undergo subsequent fragmentation. The analysis of these fragments provides a molecular fingerprint that aids in structural elucidation. For this compound, several key fragmentation pathways can be predicted based on the established principles for ketones and ethers. libretexts.orglibretexts.orgmiamioh.edu

The primary fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com This process is driven by the formation of a stable, resonance-stabilized acylium ion. libretexts.org In this compound, two distinct alpha-cleavage pathways are possible:

Cleavage between C1 and C2: This pathway involves the cleavage of the bond between the carbonyl carbon and the carbon bearing the phenoxy group. This would lead to the loss of a phenoxy radical (•OPh) and the formation of a cyclohexanoyl cation.

Cleavage between C1 and C6: This pathway involves the breaking of the C1-C6 bond within the cyclohexanone (B45756) ring, leading to a ring-opened radical cation. This can be followed by further rearrangements and fragmentation.

Another significant fragmentation can involve the cleavage of the C-O ether bond, leading to the formation of a phenoxy cation or a cyclohexanone radical, although this is generally less favored than alpha-cleavage in ketones. Rearrangements, such as the McLafferty rearrangement, are also common for ketones with sufficiently long alkyl chains containing gamma-hydrogens; however, this is less likely to be a primary pathway for the rigid ring structure of this compound. youtube.com

| Proposed Fragment Ion (m/z) | Possible Neutral Loss | Proposed Fragmentation Mechanism |

|---|---|---|

| 190 | - | Molecular Ion [C₁₂H₁₄O₂]⁺• |

| 97 | •C₆H₅O (Phenoxy radical) | Alpha-cleavage (cleavage of C1-C2 bond) |

| 94 | C₆H₆O (Phenol) | Rearrangement followed by elimination of phenol (B47542) |

| 77 | •C₅H₉O₂ | Fragmentation of the phenoxy group to form [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For cyclic compounds like this compound, X-ray analysis would elucidate the specific conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net

The position of the phenoxy substituent on the ring (axial vs. equatorial) would be unambiguously determined. This is critical as the substituent's orientation can significantly influence the molecule's reactivity and physical properties. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be revealed, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking.

Furthermore, this compound possesses a chiral center at the C2 position. For an enantiomerically pure sample, X-ray crystallography is the most reliable method for determining the absolute configuration (i.e., whether it is the R or S enantiomer). nih.govpurechemistry.orgresearchgate.net This is achieved through the analysis of anomalous dispersion effects, which occur when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net The differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l) allow for the unequivocal assignment of the absolute stereochemistry. sci-hub.se This information is paramount in fields such as medicinal chemistry and materials science, where the chirality of a molecule dictates its biological activity or physical properties.

Theoretical and Computational Chemistry Studies on 2 Phenoxycyclohexanone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about the geometric and electronic properties of 2-Phenoxycyclohexanone.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting molecular structures and energies due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

The process begins with an initial guess of the molecular geometry. The DFT method then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This energy minimum corresponds to the equilibrium geometry of the molecule. A popular and effective functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-311+G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. lew.roresearchgate.net

Once the geometry is optimized, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be derived, offering insights into the molecule's reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) This table presents hypothetical but realistic data for key structural parameters.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ether) | 1.37 Å | |

| O-C (phenyl) | 1.41 Å | |

| C-C (cyclohexanone avg.) | 1.54 Å | |

| Bond Angle | O-C-C (cyclohexanone) | 109.8° |

| C-O-C (ether) | 118.5° | |

| Dihedral Angle | C-C-O-C (phenoxy torsion) | 75.3° |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic calculations.

These high-accuracy calculations are particularly useful for refining the energies obtained from DFT. For a molecule like this compound, a common strategy is to use the geometry optimized at the DFT level and perform a single-point energy calculation with a more sophisticated ab initio method, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations). This approach, often denoted as CCSD(T)//DFT, provides a "gold standard" level of accuracy for the electronic energy.

Such calculations are crucial for accurately determining reaction enthalpies, activation barriers, and the relative energies of different conformers. The difference in energy between various conformers of this compound, for instance, dictates their relative populations at a given temperature.

Table 2: Comparison of Relative Energies for this compound Conformers (Illustrative) This table illustrates the kind of data obtained from different levels of theory for the relative stability of conformers.

| Conformer | DFT (B3LYP) Relative Energy (kcal/mol) | MP2 Relative Energy (kcal/mol) | CCSD(T) Relative Energy (kcal/mol) |

| Axial Phenoxy | 0.00 | 0.00 | 0.00 |

| Equatorial Phenoxy | 1.25 | 1.10 | 1.15 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties that are not accessible from static electronic structure calculations.

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O bond of the phenoxy group and the ring-puckering of the cyclohexanone (B45756) moiety. Molecular dynamics simulations can be used to explore the different accessible conformations and the transitions between them over time. researchgate.net

These simulations generate a trajectory of atomic positions and velocities by integrating Newton's equations of motion. By analyzing this trajectory, one can identify the most populated conformational states and the pathways for interconversion. The results of these simulations can be used to construct a potential energy surface (PES), which is a map of the molecule's energy as a function of its geometric coordinates. mdpi.comsapub.org The PES for this compound would reveal the energy minima corresponding to stable conformers and the saddle points that represent the transition states between them.

Table 3: Major Conformers of this compound and Their Relative Populations from MD Simulations (Illustrative) This table presents hypothetical data on the distribution of conformers that could be obtained from an MD simulation.

| Conformer | Key Feature | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Axial Phenoxy, Chair | 0.00 | 75 |

| 2 | Equatorial Phenoxy, Chair | 1.15 | 15 |

| 3 | Axial Phenoxy, Twist-Boat | 3.50 | 5 |

| 4 | Equatorial Phenoxy, Twist-Boat | 4.50 | 5 |

The surrounding environment, particularly the solvent, can have a profound impact on the structure, stability, and reactivity of a molecule. Computational methods can model these effects using either implicit or explicit solvent models.

In an implicit solvent model, the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, PCM calculations could predict how the conformational equilibrium shifts in solvents of different polarities.

Explicit solvent models involve simulating the individual solvent molecules surrounding the solute. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A study on the related 2-nitrocyclohexanone (B1217707) has shown that solvent effects can be significant and are often entropic in origin. mdpi.com For this compound, explicit solvent simulations could reveal how water molecules, for example, interact with the carbonyl group and the phenoxy oxygen, potentially influencing its reactivity.

Table 4: Predicted Solvent Effects on Properties of this compound (Illustrative) This table illustrates how key properties might change in different solvent environments.

| Property | Gas Phase | Cyclohexane (B81311) (ε=2.0) | Acetonitrile (ε=37.5) | Water (ε=80.1) |

| Dipole Moment (Debye) | 2.8 | 3.0 | 3.9 | 4.2 |

| Axial/Equatorial Energy Difference (kcal/mol) | 1.15 | 1.10 | 0.85 | 0.70 |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For this compound, one could investigate various reactions, such as its enolization, aldol (B89426) condensation, or rearrangement reactions. Computational studies on other ketones, like the elimination reaction of 2-pentanone, demonstrate that such reactions often proceed through cyclic transition states.

To elucidate a reaction mechanism, researchers locate the transition state structure connecting reactants and products. The energy of this transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. The Intrinsic Reaction Coordinate (IRC) method can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Table 5: Calculated Energetics for a Hypothetical Base-Catalyzed Enolization of this compound (Illustrative) This table provides an example of the kind of energetic data that would be calculated to understand a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.00 |

| Transition State | Proton abstraction by OH⁻ | +12.5 |

| Products | Enolate of this compound + H₂O | -5.8 |

Transition State Characterization and Activation Energies

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model reaction pathways and locate transition state structures. For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, the process would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. The transition state would be identified as a first-order saddle point on this surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy is then determined as the difference in energy between the transition state and the ground state of the reactants. This value is a key determinant of the reaction kinetics. The presence of the α-phenoxy group in this compound is expected to significantly influence the activation energy. Steric hindrance from the bulky phenoxy group could raise the activation energy for certain reaction pathways. Conversely, electronic effects, such as inductive or resonance effects from the phenoxy substituent, could stabilize or destabilize the transition state, thereby lowering or raising the activation energy.

Table 1: Hypothetical Activation Energies for Nucleophilic Addition to this compound (Illustrative)

| Nucleophile | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydride (H⁻) | Axial Attack | DFT (B3LYP/6-31G) | Value not available |

| Hydride (H⁻) | Equatorial Attack | DFT (B3LYP/6-31G) | Value not available |

| Methyl Grignard (CH₃MgBr) | Axial Attack | DFT (B3LYP/6-31G) | Value not available |

| Methyl Grignard (CH₃MgBr) | Equatorial Attack | DFT (B3LYP/6-31G) | Value not available |

Computational Prediction of Stereoselectivity

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. For this compound, a chiral molecule, reactions such as reduction of the carbonyl group can lead to the formation of diastereomeric products (e.g., cis- and trans-2-phenoxycyclohexanol). The ratio of these diastereomers is determined by the relative activation energies of the diastereomeric transition states leading to their formation.

Computational models can predict the stereochemical outcome by calculating the energies of these competing transition states. The favored product will be the one formed via the lower energy transition state. Several factors, modeled computationally, can influence the stereoselectivity of reactions involving this compound:

Steric Effects: The bulky phenoxy group can sterically hinder the approach of a reagent from one face of the cyclohexanone ring, favoring attack from the less hindered face.

Torsional Strain: The arrangement of substituents in the transition state can lead to torsional strain, which destabilizes the transition state. Computational models can quantify this strain for different attack trajectories.

Electronic Effects: The electron-withdrawing nature of the phenoxy group can influence the electronic properties of the carbonyl carbon and the stability of the developing negative charge on the oxygen atom in the transition state. These effects can favor one transition state geometry over another. For instance, theories have been proposed where electron donation from cyclohexanone's σ bonds into the forming σ* orbital of the new bond can stabilize the transition state, influencing the stereochemical outcome researchgate.net.

By comparing the calculated activation energies for the formation of the different stereoisomers, a predicted diastereomeric ratio can be obtained using the Boltzmann distribution. This predictive capability is invaluable for designing stereoselective syntheses.

Table 2: Factors Influencing Predicted Stereoselectivity in Reactions of this compound

| Influencing Factor | Description | Expected Impact on Stereoselectivity |

| Steric Hindrance | The spatial bulk of the α-phenoxy group. | Favors attack from the face opposite to the phenoxy group. |

| Torsional Strain | Strain arising from eclipsing interactions in the transition state. | Disfavors transition states with significant eclipsing interactions. |

| Electronic Effects | Inductive and resonance effects of the phenoxy substituent. | Can stabilize or destabilize transition states, influencing the preferred pathway. |

| Reagent Size | The size of the attacking nucleophile or reagent. | Larger reagents are more sensitive to steric hindrance. |

While specific computational predictions for the stereoselectivity of reactions with this compound are not available in the literature searched, the established computational methodologies provide a robust framework for such investigations. The interplay of the factors outlined above would be critical in determining the stereochemical fate of reactions involving this compound.

Applications of 2 Phenoxycyclohexanone in Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

2-Phenoxycyclohexanone serves as a versatile starting material and intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a ketone and a phenoxy ether group on a cyclohexane (B81311) frame, allows for a variety of chemical transformations, making it a valuable precursor in synthetic chemistry.

Building Block for Chiral Molecules and Derivatives

The synthesis of enantiomerically pure compounds is crucial in the development of fine chemicals. This compound has been successfully employed as a substrate in biocatalytic processes to generate valuable chiral building blocks. researchgate.net The biocatalytic reduction of racemic this compound using whole-cell catalysts from specific yeast strains has proven effective for producing chiral 2-phenoxycycloalcohols with high enantioselectivity. researchgate.netresearchgate.net

For instance, the yeast Pichia glucozyma is capable of converting both enantiomers of this compound into their corresponding alcohol products, yielding (1S, 2R) and (1S, 2S)-2-phenoxycycloalcohols. researchgate.netresearchgate.net In contrast, reactions utilizing Candida glabrata facilitate a kinetic resolution of the racemic ketone. researchgate.netresearchgate.net This process predominantly reduces one enantiomer, allowing for the recovery of the other enantiomer, this compound with an S configuration, alongside the (1S, 2R)-2-phenoxycycloalcohol product. researchgate.netresearchgate.net

By combining these selective biocatalytic reactions with standard chemical oxidation and reduction methods, all four possible stereoisomers of 2-phenoxycyclohexanol and both enantiomers of this compound can be synthesized. researchgate.netresearchgate.netresearchgate.netresearchgate.net These chiral synthons, particularly the rigid 2-arenoxycycloalcohol moiety, are of significant interest as they form the core structure of putative β-blockers. researchgate.netresearchgate.net

| Biocatalyst (Yeast) | Process Type | Key Product(s) | Significance |

|---|---|---|---|

| Pichia glucozyma | Stereoselective Reduction | (1S, 2R)-2-phenoxycyclohexanol & (1S, 2S)-2-phenoxycyclohexanol | Conversion of both starting enantiomers. researchgate.netresearchgate.net |

| Candida glabrata | Kinetic Resolution | (S)-2-phenoxycyclohexanone & (1S, 2R)-2-phenoxycyclohexanol | Separation of enantiomers, recovering the (S)-ketone. researchgate.netresearchgate.net |

Intermediate in the Synthesis of Heterocyclic Compounds

The chemical structure of this compound makes it a suitable precursor for constructing various heterocyclic systems. One documented method for synthesizing 3-Methyldibenzofuran, a dibenzofuran (B1670420) derivative, begins with a keto-ether intermediate such as this compound, which undergoes cyclization when treated with a strong acid. Furthermore, the broader class of alkoxycyclohexanones, to which this compound belongs, are recognized as key intermediates in the synthesis of tricyclic β-lactam antibiotics. ingentaconnect.com

Role in Polymer Chemistry (as monomer or modifier)

Based on available scientific literature, there is currently no significant documented role for this compound in the field of polymer chemistry, either as a monomer for polymerization or as a polymer modifier.

Development of Advanced Chemical Processes (excluding clinical/drug related)

This compound is utilized as an intermediate in the development of non-pharmaceutical chemical processes, contributing to the synthesis of agrochemicals and other specialty chemicals.

Role as an Intermediate in Agrochemical Synthesis

The compound serves as an important intermediate in the agrochemical industry for the production of effective pesticides. guidechem.com For example, the phenoxycyclohexanone scaffold is used in the synthesis of insecticidal compounds. A patented process describes the oxidation of a phenoxycyclohexanol to the corresponding phenoxycyclohexanone, which is then reacted with cyanoguanidine to yield a 2,4-diamino-6-phenoxy-5,6,7,8-tetrahydroquinazoline derivative, a class of compounds identified for their insecticidal properties. googleapis.com Additionally, chiral amines, which can be synthesized from chiral building blocks derived from this compound, are considered valuable components in the synthesis of modern agrochemicals. researchgate.net

Precursor for Specialty Chemicals (e.g., fragrances, flavors)

Beyond agrochemicals, this compound is also a precursor in the manufacture of other specialty chemicals. It is used as an intermediate in the production of dyes, contributing to the synthesis of vibrant colorants for various applications. guidechem.com While some research connects ketone precursors to fragrance chemistry, specific applications of this compound in the synthesis of fragrances and flavors are not extensively detailed in the available literature. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 2-Phenoxycyclohexanone Transformations

The development of efficient and selective catalytic systems for the transformation of this compound is a pivotal area for future research. Key transformations of interest include hydrogenation, oxidation, and carbon-carbon bond-forming reactions, which can lead to a variety of valuable downstream products.

Future research should focus on the design and application of novel heterogeneous and homogeneous catalysts. For instance, the selective hydrogenation of the cyclohexanone (B45756) ring, while preserving the phenoxy group, could yield 2-phenoxycyclohexanol, a potentially valuable intermediate. Research in this area could explore the use of supported metal catalysts, such as palladium or platinum, with tailored supports to enhance selectivity. The catalytic hydrogenation of substituted cyclohexanones has been studied, and these methodologies could be adapted for this compound. princeton.edursc.orgucla.edu

In the realm of oxidation , catalytic systems that can selectively oxidize the cyclohexanone ring to form lactones or dicarboxylic acids without degrading the phenoxy moiety are highly desirable. Polyoxometalates have shown promise in the oxidation of cyclohexanone and cyclohexanol (B46403) to valuable products like adipic and levulinic acids. researchgate.net Future work could investigate the application of similar catalysts for the oxidative cleavage of this compound. Furthermore, the catalytic oxidation of cyclohexene (B86901) has been shown to proceed via different pathways depending on the catalyst, suggesting that catalyst choice will be crucial in directing the oxidation of this compound to desired products. nih.gov

The development of catalysts for carbon-carbon bond-forming reactions at the α-position to the carbonyl group is another promising direction. This would enable the synthesis of a wide range of functionalized this compound derivatives with potential applications in medicinal chemistry and materials science.

| Transformation | Potential Catalyst Type | Potential Products |

| Selective Hydrogenation | Supported Pd, Pt, or Ru catalysts | 2-Phenoxycyclohexanol |

| Selective Oxidation | Polyoxometalates, Transition-metal-substituted phosphotungstates | Phenoxy-substituted lactones or dicarboxylic acids |

| α-Arylation/Alkylation | Palladium-based catalysts, Organocatalysts | α-Substituted this compound derivatives |

Investigation of New Asymmetric Synthesis Strategies for this compound

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries. Future research should focus on the development of novel asymmetric synthesis strategies to access these chiral molecules with high enantioselectivity.

Organocatalysis represents a powerful tool for the asymmetric functionalization of ketones. nih.govacs.org Chiral amine catalysts, such as proline and its derivatives, could be investigated for the enantioselective α-functionalization of cyclohexanone with a phenoxy group or for the asymmetric synthesis of the this compound scaffold itself through Michael additions or other cascade reactions. nih.govnih.gov The enantioselective alkylation of cyclohexanone has been demonstrated, and similar strategies could be adapted. acs.org

Transition-metal catalysis also offers a plethora of opportunities for the asymmetric synthesis of this compound. Enantioselective α-arylation of cyclohexanones using chiral ligands in combination with transition metals like palladium has been reported and could be a direct route to chiral this compound. bris.ac.ukorganic-chemistry.org Furthermore, asymmetric hydrogenation of a suitable precursor, such as a phenoxy-substituted cyclohexenone, could provide access to chiral this compound.

Future investigations could explore the following asymmetric strategies:

Organocatalytic enantioselective α-phenoxylation of cyclohexanone: Utilizing chiral organocatalysts to directly introduce the phenoxy group in an enantioselective manner.

Asymmetric Michael addition: The conjugate addition of phenol (B47542) to cyclohexenone mediated by a chiral catalyst.

Kinetic resolution: The selective transformation of one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess.

| Asymmetric Strategy | Catalyst Type | Key Advantage |

| Organocatalytic α-Functionalization | Chiral amines (e.g., proline derivatives) | Metal-free, environmentally benign |

| Transition-Metal Catalyzed α-Arylation | Chiral phosphine (B1218219) ligands with Pd or other metals | High efficiency and enantioselectivity |

| Asymmetric Hydrogenation | Chiral Ru or Rh complexes | Access to chiral saturated ketones from unsaturated precursors |

Exploration of Its Role in Emerging Materials and Functional Molecules

The unique chemical structure of this compound, combining a reactive ketone functionality with a stable phenoxy group, makes it an intriguing building block for the synthesis of novel polymers and functional materials.

One potential avenue of research is the use of this compound as a monomer in polymer synthesis . The carbonyl group could be a site for polymerization reactions, such as aldol (B89426) condensation or the formation of polyketals. The phenoxy group can enhance the thermal stability and solubility of the resulting polymers. Furthermore, modification of the phenoxy ring could introduce additional functionalities, leading to the development of functional polymers with applications in areas such as optoelectronics or as specialty coatings. While the direct polymerization of this compound has not been extensively studied, the synthesis of cyclic ketones for use as fuel and lubricant precursors suggests the potential for creating valuable macromolecules. google.comgoogle.com The biological conversion of cyclic ketones into dicarboxylic acids, which are polymer precursors, also points to a potential sustainable route for monomer synthesis from this compound. rsc.orgnrel.gov

In the realm of functional molecules , this compound can serve as a scaffold for the synthesis of complex organic molecules with potential biological activity. The combination of the cyclohexanone core and the phenoxy substituent is a feature found in some natural products and pharmacologically active compounds. Future research could focus on the synthesis of libraries of this compound derivatives and the evaluation of their biological properties.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

Future research in this area could involve:

Developing ML models to predict the stereochemical outcome of asymmetric reactions involving this compound.

Using AI to design novel catalysts with enhanced activity and selectivity for the transformation of this compound.

Employing retrosynthesis software to explore the synthetic accessibility of complex target molecules derived from this compound.

Comprehensive Green Chemistry Assessment and Implementation for Production

As the chemical industry increasingly embraces the principles of green chemistry, a thorough assessment of the environmental impact of chemical production processes is essential. For this compound, future research should focus on a comprehensive green chemistry assessment of its synthesis and the implementation of more sustainable production methods.

A key aspect of this assessment is the application of green chemistry metrics to quantify the "greenness" of different synthetic routes. mdpi.comwikipedia.org Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative measure of the waste generated and the efficiency of a chemical process. nih.gov Future work should involve the calculation and comparison of these metrics for various synthetic routes to this compound.

A Life Cycle Assessment (LCA) would provide a more holistic view of the environmental impact of this compound production, from raw material extraction to the final product. epa.govresearchgate.netresearchgate.networldscientific.com An LCA can help identify the major sources of environmental burden in the production process and guide the development of more sustainable alternatives. rsc.org

Furthermore, research should be directed towards the implementation of greener synthetic methodologies, including:

The use of renewable feedstocks and environmentally benign solvents.

The development of catalytic processes that operate under milder reaction conditions and with higher efficiency.

The design of processes that minimize waste generation and allow for the recycling of catalysts and solvents.

| Green Chemistry Metric | Description | Relevance to this compound Production |

| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | A higher AE indicates a more efficient and less wasteful synthesis. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-Factor signifies a greener process. |

| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | A lower PMI indicates a more resource-efficient process. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, organic synthesis, and materials science, all while adhering to the principles of sustainability.

常见问题

Q. Key Parameters for Optimization :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–100°C (reflux) | Higher temps favor faster kinetics but risk side reactions |

| Solvent | Ethanol/Pyridine mix | Polarity affects reaction rate and isomer ratio |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may degrade product |

Basic: What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are primary tools. For oxime isomers of this compound, -NMR distinguishes (Z)- and (E)-isomers via chemical shifts of the -OCH- group (δ 4.82 for (E)-oxime vs. δ 5.70 for (Z)-oxime) . MS provides molecular ion confirmation (m/z 205 for oximes) and detects fragmentation patterns. Gas chromatography (GC) or HPLC can resolve isomers, with retention times calibrated against standards.

Q. Example NMR Data from :

| Isomer | -OCH- Chemical Shift | Integration Ratio |

|---|---|---|

| (Z)-oxime | δ 5.70 | 25% |

| (E)-oxime | δ 4.82 | 75% |

Advanced: How can researchers resolve and quantify (Z)- and (E)-oxime isomers of this compound?

Isomer separation requires a combination of analytical and synthetic strategies:

- Chromatography : Use HPLC with a chiral stationary phase or reverse-phase columns to separate isomers based on polarity differences.

- Crystallization : Differential solubility in solvents like hexane/ethyl acetate can isolate isomers.

- Stereoselective Synthesis : Modify reaction conditions (e.g., solvent polarity, catalysts) to favor one isomer. For instance, pyridine may stabilize specific transition states .

- Quantitative NMR : Integrate peak areas of diagnostic signals (e.g., -OCH- groups) to determine isomer ratios .

Advanced: How should researchers address discrepancies in toxicity data for this compound derivatives?

Contradictions in toxicity studies often arise from variations in experimental design, species sensitivity, or exposure routes. To resolve these:

Systematic Review : Apply PRISMA guidelines to evaluate study quality, focusing on inclusion criteria (e.g., species, exposure routes) (Table C-1 in ).

Meta-Analysis : Statistically aggregate data from controlled exposure studies (oral, dermal, inhalation) while adjusting for confounding variables (e.g., dosage, duration).

In Silico Modeling**: Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints and cross-validate with empirical data .

Q. Inclusion Criteria for Toxicity Studies (Adapted from ) :

| Species | Exposure Route | Study Type |

|---|---|---|

| Human | Inhalation/Oral | Cohort, case-control |

| Lab mammals | Parenteral/Dermal | Controlled exposure |

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Waste Disposal : Follow hazardous waste guidelines for ketones and aryl ethers.

Advanced: How to design a systematic review on the biomedical applications of this compound?

Scoping Phase : Define research questions (e.g., "What are the anticancer properties of this compound derivatives?") using frameworks from Arksey & O’Malley .

Literature Search : Use databases (PubMed, SciFinder) with keywords: "this compound," "oxime isomers," "biological activity."

Data Extraction : Tabulate findings on mechanisms (e.g., enzyme inhibition), model systems (in vitro vs. in vivo), and efficacy metrics (IC, LD).

Quality Assessment : Apply Cochrane criteria to evaluate bias in animal studies or clinical trials.

Q. Example Data Extraction Table :

| Study | Derivative | Model System | Mechanism | Efficacy (IC) |

|---|---|---|---|---|

| A | Oxime | HeLa cells | Apoptosis | 12 μM |

| B | Ketone | Mouse xenograft | Angiogenesis inhibition | 25 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。